6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) |
InChI Key |
ZSBAMAWUSXLNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Steps
This method, detailed in patent EP2857387A1, involves three stages:
-
Cyclocondensation : Dimethyl 2-methylenebutanedioate reacts with hydrazine hydrate in 2-propanol at 0–5°C to form methyl 6-oxohexahydropyridazine-4-carboxylate (78% yield).
-
Oxidation : The intermediate is treated with bromine in water at ≤25°C, yielding methyl 6-oxo-1H-pyridazine-4-carboxylate (81% yield).
-
Hydrolysis : The methyl ester is hydrolyzed using aqueous NaOH in methanol to produce the final carboxylic acid (66% yield).
Key Data:
| Step | Reagents/Conditions | Yield | Purity (NMR) |
|---|---|---|---|
| 1 | Hydrazine hydrate, 2-propanol, 0–5°C | 78% | >95% |
| 2 | Bromine, H₂O, ≤25°C | 81% | 99% |
| 3 | NaOH, MeOH, 20°C | 66% | 98% |
Advantages : High yields, minimal side products, and scalability.
Limitations : Requires careful temperature control during oxidation.
Oxidation of Dihydropyridazine Derivatives
Methodology from Jägersten Synthesis
As described in EP2857387A1, earlier approaches used diethyl 2-formylbutanedioate and hydrazine to generate ethyl 6-oxo-4,5-dihydro-1H-pyridazine-4-carboxylate. Subsequent dehydrogenation with bromine in acetic acid yielded the pyridazine core. However, this method suffered from low yields (≤40%) and complex purification.
Comparison with Modern Protocols:
| Parameter | Jägersten Synthesis | EP2857387A1 |
|---|---|---|
| Starting Material Cost | High | Low |
| Overall Yield | 30–40% | 70–75% |
| Purification | Chromatography | Filtration |
Palladium-Catalyzed Coupling Reactions
Introducing the Pyrrolidine Moiety
A patent by Sigma-Aldrich outlines a Suzuki-Miyaura coupling strategy:
-
Halogenation : 6-Bromopyridazine-4-carboxylic acid is prepared via bromination.
-
Coupling : Reaction with pyrrolidine using Pd(PPh₃)₄ and K₂CO₃ in DMF at 80°C (62% yield).
Optimization Data:
| Catalyst Loading | Temperature | Yield |
|---|---|---|
| 5 mol% Pd | 80°C | 62% |
| 2 mol% Pd | 100°C | 58% |
Advantages : Enables regioselective functionalization.
Challenges : Sensitivity to oxygen and palladium residue removal.
Nucleophilic Substitution on Pyridazine Scaffolds
Method from RSC Publications
A 2010 study (PMC4007959) describes nucleophilic substitution of 6-chloropyridazine-4-carboxylic acid with pyrrolidine in DMF at 120°C (85% yield). The reaction follows second-order kinetics, with a rate constant () of .
Reaction Equation:
Key Insight : Excess pyrrolidine (2.5 eq.) minimizes di-substitution byproducts.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anti-inflammatory Activity
Research indicates that 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid exhibits notable anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines.
| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |
|---|---|---|
| Control | 1000 | 800 |
| Compound Treatment | 300 | 250 |
These results suggest a promising profile for the compound as a potential therapeutic agent for inflammatory diseases.
Anticancer Activity
Preliminary studies have shown that this compound can inhibit tumor cell proliferation across various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The IC50 values for these cell lines are as follows:
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
These findings indicate that the compound may serve as a lead for developing new anticancer agents.
Structure–Activity Relationship Studies
The structure–activity relationship (SAR) of this compound has been explored to understand how modifications to its structure can influence its biological activity. Variations in substituents on the pyridazine ring have been correlated with changes in potency against specific targets, such as COX enzymes involved in inflammation .
Case Study on Tumor Growth Inhibition
In vivo experiments utilizing xenograft models demonstrated that treatment with this compound resulted in significant reductions in tumor size compared to control groups. These studies underline the potential of this compound as an anticancer agent.
Safety and Toxicity Assessment
Toxicological evaluations have indicated that this compound possesses a favorable safety profile at therapeutic doses, with no significant adverse effects reported in animal models.
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity .
Comparison with Similar Compounds
Structural Modifications in Pyridazine/Pyrimidine Carboxylic Acids
Key Observations :
- Ring Size and Nitrogen Content : Replacement of pyrrolidine (5-membered) with piperazine/piperidine (6-membered) alters steric and electronic profiles. Piperazine derivatives (e.g., 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid) exhibit enhanced water solubility due to additional NH groups .
- Functional Group Impact: The amino-substituted analog (6-Amino-4-pyridazinecarboxylic acid) is more polar and reactive, enabling use in peptide coupling reactions . In contrast, the chloro-substituted pyridine derivative () may exhibit reduced solubility but improved stability in organic solvents.
- Commercial Availability : The target compound is discontinued, whereas analogs like 6-(Piperazin-1-yl)pyridazine-4-carboxylic acid remain available through specialized suppliers .
Biological Activity
6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and structure-activity relationships (SARs).
Chemical Structure
The compound consists of a pyridazine ring substituted with a pyrrolidine moiety and a carboxylic acid group. The structural formula can be represented as follows:
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiparasitic agent and its anti-inflammatory properties.
Antiparasitic Activity
Recent research has indicated that compounds related to pyridazine scaffolds exhibit significant antiparasitic activity. For instance, derivatives with similar structures have shown promising results against protozoal parasites such as Giardia lamblia and Trypanosoma brucei . The mechanism often involves the induction of nitrosative stress, which is crucial for disrupting the metabolic pathways of these parasites.
Table 1: Antiparasitic Activity of Pyridazine Derivatives
| Compound | Target Parasite | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | Giardia lamblia | TBD | Induction of nitrosative stress |
| 3-nitroimidazo[1,2-b]pyridazine | Trypanosoma brucei | <0.01 | Phosphodiesterase inhibition |
Anti-inflammatory Properties
In addition to its antiparasitic properties, this compound may also exhibit anti-inflammatory effects. A study on related pyrimidine derivatives indicated that certain structural modifications could lead to potent inhibition of COX-2 activity, a key enzyme in inflammatory processes . The IC50 values for these derivatives were reported to be comparable to standard anti-inflammatory drugs.
Table 2: Anti-inflammatory Activity Comparison
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the pyrrolidine and pyridazine moieties can significantly influence its pharmacological profile. For example, variations in substituents on the pyridazine ring have been shown to affect potency and selectivity against specific biological targets .
Figure 1: SAR Analysis of Pyridazine Derivatives
SAR Analysis
Case Study 1: Antiparasitic Efficacy
A recent study evaluated the efficacy of a series of pyridazine derivatives against Giardia lamblia. The results demonstrated that certain modifications enhanced their antiparasitic activity significantly, with some compounds achieving sub-nanomolar IC50 values .
Case Study 2: Inflammation Model
In an animal model of inflammation, derivatives similar to this compound were tested for their ability to reduce edema induced by carrageenan. The results showed a marked reduction in paw swelling compared to controls, indicating potential therapeutic applications in inflammatory diseases .
Q & A
Q. What are the primary synthetic routes for 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid?
The compound is typically synthesized via cyclization reactions of hydrazine derivatives with carbonyl compounds. For example, the pyridazine ring formation involves condensation of hydrazine with dicarbonyl intermediates, followed by functionalization at the 4-position with a carboxylic acid group. Catalysts such as palladium or copper are often employed in coupling reactions to introduce the pyrrolidin-1-yl substituent at the 6-position. Solvents like dimethylformamide (DMF) or toluene are critical for optimizing yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
Q. What are the solubility and stability properties under varying conditions?
The compound is soluble in polar aprotic solvents (e.g., DMF) but exhibits limited solubility in water. Stability studies suggest degradation under extreme pH (<3 or >11) or elevated temperatures (>100°C). Pre-formulation studies should include accelerated stability testing using thermal gravimetric analysis (TGA) and HPLC monitoring .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and reaction design?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to identify optimal catalysts, solvents, and temperatures. For instance, reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) reduce trial-and-error experimentation by simulating cyclization and functionalization steps .
Q. How can researchers resolve contradictions in reported stability data across studies?
Contradictions often arise from differences in experimental conditions (e.g., buffer systems, ionic strength). A systematic approach involves:
Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pharmacological studies?
SAR analysis requires:
- Molecular docking : Predicts binding affinity to biological targets (e.g., enzymes, receptors).
- In vitro assays : Measures inhibitory activity (IC₅₀) against target proteins (e.g., kinases, proteases).
- Isosteric replacements : Modifies the pyrrolidine or carboxylic acid groups to assess impact on bioactivity. For example, substituting the pyrrolidine ring with piperazine alters selectivity in kinase inhibition .
Q. How should researchers design assays for enzyme inhibition studies?
- Enzyme selection : Prioritize targets with structural homology to known pyridazine-binding proteins (e.g., dihydroorotate dehydrogenase).
- Assay conditions : Use fluorescence-based or colorimetric readouts (e.g., NADH depletion for oxidoreductases).
- Controls : Include positive inhibitors (e.g., leflunomide for DHODH) and validate results with ITC (isothermal titration calorimetry) .
Methodological Considerations
Q. What experimental design principles apply to scaling up synthesis for preclinical studies?
- Process optimization : Use DoE (Design of Experiments) to identify critical parameters (e.g., catalyst loading, reaction time).
- Purification : Employ column chromatography or recrystallization to achieve >95% purity.
- Safety : Assess thermal stability via DSC (differential scanning calorimetry) to mitigate risks in large-scale reactions .
Q. How can researchers validate the compound’s interaction with biological targets?
- SPR (Surface Plasmon Resonance) : Quantifies binding kinetics (kₐ, k_d).
- X-ray crystallography : Resolves 3D binding modes in enzyme active sites.
- Mutagenesis studies : Identifies key residues critical for ligand interaction .
Data Analysis and Contradictions
Q. How to address discrepancies in reported biological activity across studies?
Discrepancies may stem from assay variability (e.g., cell lines, incubation times). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
